FMPEP-d2 is a fluorinated compound primarily used in positron emission tomography (PET) imaging as a tracer for cannabinoid receptors, specifically the cannabinoid receptor type 1 (CB1R). This compound serves as an inverse agonist for CB1R, making it valuable in studying the endocannabinoid system and its implications in various neuropsychiatric disorders. The compound's synthesis and application are crucial for advancing research in neuroimaging and pharmacology.
FMPEP-d2 is classified under the category of radiolabeled compounds, specifically designed for PET imaging. It is derived from a precursor known as (3R,5R)-5-(3-hydroxyphenyl)-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one. The radiolabeling involves the incorporation of fluorine-18, a radioactive isotope, to create [18F]FMPEP-d2, which enhances its visibility during imaging procedures .
The synthesis of FMPEP-d2 involves several key steps:
The molecular formula of FMPEP-d2 is C26H24F4N2O2, with a molecular weight of approximately 466.47 g/mol. The structure includes:
The structural representation can be visualized through various chemical drawing software or databases such as PubChem, where detailed molecular data is available .
FMPEP-d2 participates in specific chemical reactions primarily related to its function as a tracer:
The compound's reactivity is largely influenced by the presence of fluorine atoms, which enhance its stability and reduce metabolic degradation compared to non-fluorinated analogs.
FMPEP-d2 functions as an inverse agonist at CB1R, leading to reduced receptor activity compared to the baseline state. This mechanism allows researchers to visualize receptor occupancy through PET imaging:
Data from PET imaging studies demonstrate how FMPEP-d2 can effectively map CB1R distribution and density in vivo .
These properties are crucial for ensuring that FMPEP-d2 remains effective during imaging procedures .
FMPEP-d2 has significant applications in neuroscience research:
The ability to visualize CB1R activity non-invasively makes FMPEP-d2 an invaluable tool for both clinical and preclinical studies aimed at understanding cannabinoid signaling pathways .
* 1.2.1 Elimination of Intermediate Purification StepsA streamlined one-pot method eliminates gaseous [^18^F]FCD₂Br handling:- Precursor Cocktail: [^18^F]Fluoride, ditosylmethane-d₂, and PPEP are premixed in acetonitrile. [^18^F]Fluoride directly displaces tosylate from ditosylmethane-d₂, generating [^18^F]fluoromethyl tosylate-d₂ in situ, which alkylates PPEP without intermediate isolation [2] [6].- Purification Simplification: Crude reaction mixture is injected directly into semi-preparative HPLC, bypassing gas chromatography or SPE traps. This reduces synthesis time to 70 ± 5 min and equipment complexity [2] [8].- Yield Comparison: RCY (8 ± 1%) matches traditional methods (8 ± 2%) but enhances suitability for GMP production [2] [6].
Table 2: Impact of Deuteration on [^18^F]FMPEP-d2 Characteristics
Parameter | Traditional Method | One-Pot Method | Significance |
---|---|---|---|
RCY (decay-corrected) | 8 ± 2% | 8 ± 1% | Comparable efficiency |
Molar Activity (GBq/µmol) | 600 ± 300 | 322 ± 101 | Lower in one-pot |
Synthesis Time | 90–120 min | 70 ± 5 min | Faster processing |
Metabolic Defluorination | Reduced by 3× | Reduced by 3× | Enhanced in vivo stability |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4